molecular formula C19H20N2O2S2 B2885312 1-(3,5-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 831213-43-5

1-(3,5-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No. B2885312
CAS RN: 831213-43-5
M. Wt: 372.5
InChI Key: SWKOVISJDQDHPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

The molecular structure of imidazole compounds is quite diverse, with many possible substitutions on the imidazole ring . All the derivatives have a planar imidazole unit . The crystal structures are stabilized by intermolecular O▬H…N, O▬H…O, C▬H…N, hydrogen bonds, and C▬H…π interactions .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Luminescence Sensing and Fluorescence

Fluorescence Sensors : Dimethylphenyl imidazole derivatives have been developed as lanthanide(III)-organic frameworks showing potential as fluorescence sensors for benzaldehyde-based derivatives. These complexes exhibit characteristic sharp emission bands, making them suitable for selective sensing applications (Shi et al., 2015).

Magnetic and Photochromic Behavior

Multifunctional Compounds : Research on bisthienylethenes containing N,O-donor binding sites has led to the development of mononuclear complexes that show distinct magnetic behaviors and photochromic properties. These findings highlight the versatility of such compounds in material science, particularly in areas requiring responsive materials to external stimuli (Cao et al., 2015).

Corrosion Inhibition

Carbon Steel Protection : Arylamino substituted mercaptoimidazole derivatives have been investigated as corrosion inhibitors for carbon steel in acidic media. The efficacy of these compounds underscores their potential in industrial applications to prevent corrosion, demonstrating a functional application of imidazole derivatives in materials science (Duran et al., 2021).

Pharmaceutical Applications

Competitive Inhibitors : Thienylalkylimidazole derivatives have been identified as competitive inhibitors of dopamine beta-hydroxylase, indicating their potential utility in therapeutic applications. The study of these compounds contributes to the understanding of enzyme inhibition and suggests avenues for drug development (McCarthy et al., 1990).

properties

IUPAC Name

3-(3,5-dimethylphenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S2/c1-13-8-14(2)10-16(9-13)21-18-12-25(22,23)11-17(18)20(19(21)24)15-6-4-3-5-7-15/h3-10,17-18H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKOVISJDQDHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=S)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

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